![molecular formula C16H20N2O2 B2502698 N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide CAS No. 2411260-26-7](/img/structure/B2502698.png)

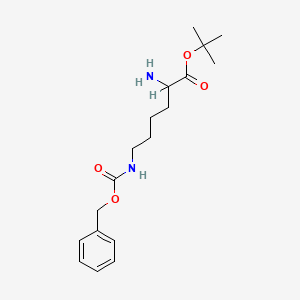

N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as N-substituted imidazolylbenzamides, is described in the first paper. These compounds were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the synthesis of N-substituted benzamides can be geared towards generating bioactive molecules with potential therapeutic applications .

Molecular Structure Analysis

While the specific molecular structure of N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide is not analyzed in the provided papers, the structure-related activity relationship is a common theme in medicinal chemistry. The paper on N-substituted imidazolylbenzamides suggests that modifications to the benzamide moiety can significantly impact the biological activity of these compounds .

Chemical Reactions Analysis

The second paper discusses the reactivity of N-benzoyloxy-N-methyl-4-aminoazobenzene with nucleic acids, leading to the formation of various adducts. This indicates that N-substituted benzamides can undergo reactions with biomolecules, which is an important consideration when studying the chemical reactivity of similar compounds .

Physical and Chemical Properties Analysis

Scientific Research Applications

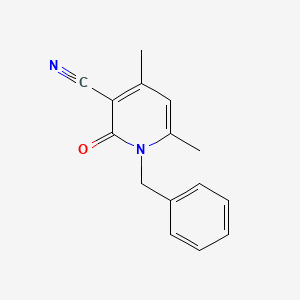

Synthesis of Novel Compounds

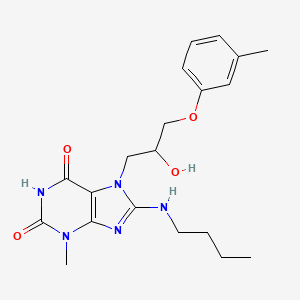

Researchers have developed methods for synthesizing various novel compounds, including those with potential as pharmaceutical agents. For instance, compounds with cardiac electrophysiological activity, comparable to known selective class III agents, have been synthesized, highlighting the potential for developing new therapeutic agents for arrhythmias (Morgan et al., 1990). Similarly, the synthesis of spiroheterocycles, which are precursors for further pharmaceutical development, demonstrates the compound's utility in creating diverse chemical entities (Ahmed, 1993).

Development of New Materials

The research has also extended into the development of new materials with improved properties. For example, the synthesis of polybenzoxazine with phenylnitrile functional groups has been reported, showcasing materials with enhanced thermal stability and glass transition temperatures (Qi et al., 2009). This indicates the potential for the development of high-performance polymers and coatings.

Antimicrobial and Antioxidant Applications

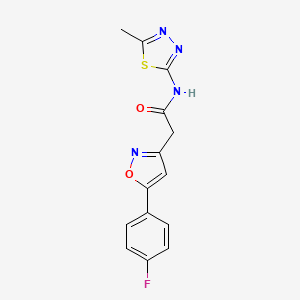

Compounds derived from benzoxazine chemistry have been evaluated for antimicrobial and antioxidant activities. For instance, novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, benzoxazinyl pyrazolone arylidenes have been synthesized with potent antimicrobial and antioxidant properties, further illustrating the compound's versatility in pharmaceutical applications (Sonia et al., 2013).

Exploration of Biological Mechanisms

The compound's derivatives have also been utilized in studying biological mechanisms. The novel synthesis approaches to benzoxazine monomers and oligomers, for example, have implications for understanding the chemical foundation of biological molecules and materials (Brunovska et al., 1999).

Mechanism of Action

Target of action

The compound belongs to the class of benzoxazin derivatives

Mode of action

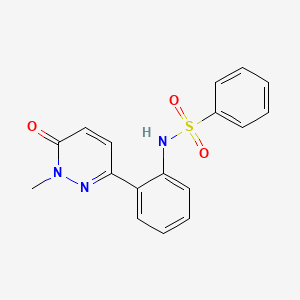

Benzoxazin derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action for this compound would depend on its specific target.

Future Directions

properties

IUPAC Name |

N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-8-16(19)17(3)11-13-12-18(5-2)14-9-6-7-10-15(14)20-13/h6-7,9-10,13H,5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBYYRQAXGOMEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C#CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)

![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)